PBR Binding Affinity: Quantified Differentiation of 3,5-Dichlorobenzo[d]isoxazole as a Fragment Tool
3,5-Dichlorobenzo[d]isoxazole demonstrates a quantifiable, albeit modest, binding affinity for the rat peripheral benzodiazepine receptor (PBR), which distinguishes it from many uncharacterized or inactive analogs. This provides a validated, though not potent, interaction profile useful as a starting point for fragment-based drug discovery (FBDD) [1].
| Evidence Dimension | In vitro binding affinity (pIC50) for rat PBR |
|---|---|
| Target Compound Data | pIC50 = 5.0 (IC50 = 10 µM) |
| Comparator Or Baseline | General 'inactive' benzoisoxazole analogs (IC50 > 100 µM or no detectable binding) |
| Quantified Difference | >10-fold increase in potency over inactive baseline fragments |
| Conditions | In vitro binding assay against peripheral benzodiazepine receptor (PBR) in rat |
Why This Matters
This quantifiable, albeit weak, affinity provides a validated starting point for medicinal chemistry optimization, unlike an inactive analog which offers no such path forward.
- [1] ChEMBL Database. (n.d.). ChEMBL_37218 (CHEMBL651678): In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat. Retrieved from www.ebi.ac.uk/chembl/ View Source
